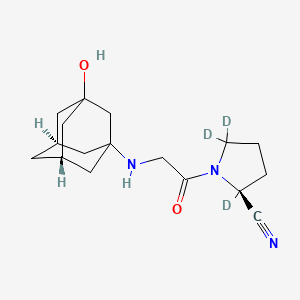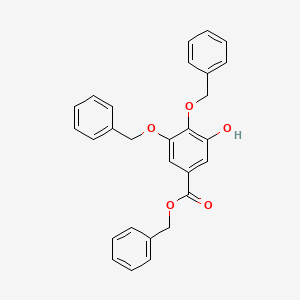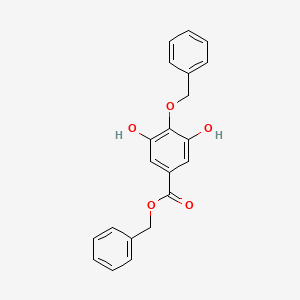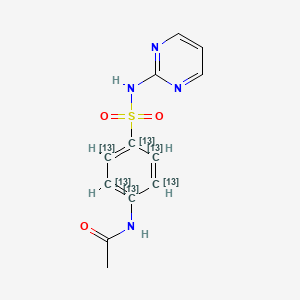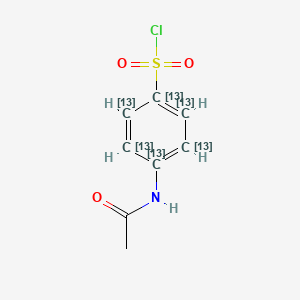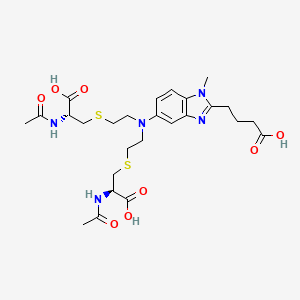
Bendamustine Bis-mercapturic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bendamustine Bis-mercapturic Acid is a metabolite of Bendamustine, a chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma . This compound is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol . This compound is significant in the field of proteomics research and is utilized for various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bendamustine Bis-mercapturic Acid involves multiple synthetic steps. The synthesis typically starts with Bendamustine hydrochloride, which undergoes a series of reactions to introduce the mercapturic acid moiety. The process involves the use of reagents such as thionyl chloride and concentrated hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thiol derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the mercapturic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, thiol derivatives, and various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bendamustine Bis-mercapturic Acid is extensively used in scientific research, particularly in the following fields:
Wirkmechanismus
Bendamustine Bis-mercapturic Acid exerts its effects primarily through its role as a metabolite of Bendamustine. The parent compound, Bendamustine, functions as an alkylating agent, forming covalent bonds with DNA and causing cross-links that inhibit DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . The mercapturic acid derivative is involved in the detoxification and excretion of Bendamustine, facilitating its elimination from the body .
Vergleich Mit ähnlichen Verbindungen
Bendamustine Sulfoxide: Another metabolite of Bendamustine, formed through oxidation.
Bendamustine Methyl Ester: A derivative used in various synthetic applications.
Bendamustine Bis-mercapturic Acid-d6: A labeled analog used in proteomics research.
Uniqueness: this compound is unique due to its specific role in the detoxification pathway of Bendamustine. Unlike other metabolites, it is directly involved in the mercapturic acid pathway, which is crucial for the excretion of Bendamustine and its derivatives . This makes it an important compound for studying the pharmacokinetics and metabolism of Bendamustine.
Eigenschaften
IUPAC Name |
4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675672 |
Source


|
| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956344-34-6 |
Source


|
| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
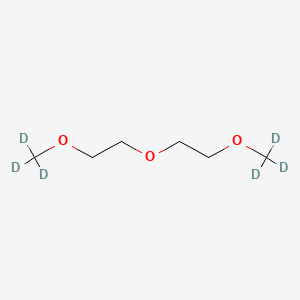

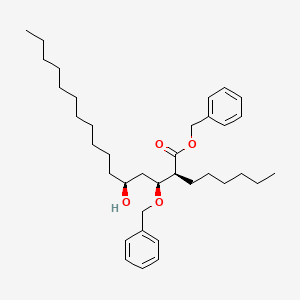
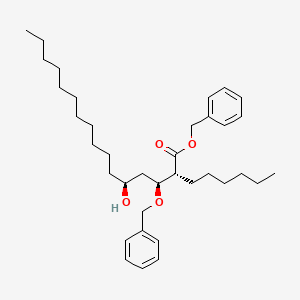
![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
